BenchChemオンラインストアへようこそ!

6-Fluoro-2-(2-fluorophenyl)chromen-4-one

CYP450 inhibition drug metabolism hepatotoxicity

6-Fluoro-2-(2-fluorophenyl)chromen-4-one (CAS 213894-65-6) is a precisely difluorinated flavone engineered for superior SAR profiling. The dual 6- and 2'-fluoro substitution pattern delivers a defined LogP of 3.74 and TPSA of 30.21 Ų, directly modulating lipophilicity-driven target engagement, metabolic stability, and CYP2D6 interaction (IC50 20 µM). Unlike mono-fluorinated flavones, this scaffold enables head-to-head aldose reductase evaluation (baseline IC50 16.1 µM) and DMPK cascade integration. Verify your difluorination pattern before procurement—positional isomerism compromises assay reproducibility.

Molecular Formula C15H8F2O2
Molecular Weight 258.224
CAS No. 213894-65-6
Cat. No. B2759159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-2-(2-fluorophenyl)chromen-4-one
CAS213894-65-6
Molecular FormulaC15H8F2O2
Molecular Weight258.224
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)F)F
InChIInChI=1S/C15H8F2O2/c16-9-5-6-14-11(7-9)13(18)8-15(19-14)10-3-1-2-4-12(10)17/h1-8H
InChIKeyHVJWYOALFICCGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-2-(2-fluorophenyl)chromen-4-one (CAS 213894-65-6): Molecular Identity and Procurement Baseline


6-Fluoro-2-(2-fluorophenyl)chromen-4-one (CAS 213894-65-6) is a synthetic difluorinated flavone derivative of the chromen-4-one scaffold, distinguished by fluorine substitutions at the 6-position of the benzopyrone A-ring and the 2'-position of the pendant phenyl B-ring. Its molecular formula is C15H8F2O2, with a molecular weight of 258.22 g/mol, a calculated topological polar surface area (TPSA) of 30.21 Ų, and a computed LogP of 3.74 . This specific difluorination pattern confers physicochemical properties that differentiate it from mono-fluorinated flavone analogs in terms of lipophilicity, metabolic stability, and potential target engagement profiles .

Why Generic Substitution Fails: The Functional Consequences of 6-Fluoro-2-(2-fluorophenyl)chromen-4-one's Difluorination Pattern


Simple mono-fluorinated flavones (e.g., 6-fluoroflavone, CAS 1218-82-2) cannot be interchanged with 6-fluoro-2-(2-fluorophenyl)chromen-4-one due to profound differences in both physicochemical properties and biological target selectivity. The addition of the second fluorine atom at the 2'-position of the B-ring increases the calculated LogP from approximately 4.1 to 3.74 and alters the electronic distribution across the chromenone core, which directly impacts molecular recognition by enzyme active sites . Structural activity relationship (SAR) studies on fluorinated chromen-4-one derivatives have established that the 6-fluoro substituent on the chromone nucleus confers a positive impact on cytotoxic activity, while the 2'-fluoro substitution modulates target selectivity and metabolic stability [1]. Consequently, procurement based solely on the flavone core structure without verifying the precise difluorination pattern risks obtaining a compound with divergent bioactivity, altered selectivity profiles, and incompatible physicochemical behavior in downstream assays or formulation development.

Product-Specific Quantitative Evidence Guide for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (CAS 213894-65-6)


CYP2D6 Inhibition: A Differentiated Liability Profile vs. Related Chromen-4-one Derivatives

In human liver microsome assays, 6-fluoro-2-(2-fluorophenyl)chromen-4-one demonstrates an IC50 of 20,000 nM (20 μM) against CYP2D6, the polymorphically expressed cytochrome P450 isoform responsible for metabolism of approximately 25% of clinically used drugs [1]. This represents a significantly lower inhibition potency compared to structurally related chromen-4-one derivatives evaluated in parallel screening panels, where IC50 values for CYP2D6 inhibition among certain analogs fall below 1 μM. The observed IC50 of 20 μM positions this compound in a range that suggests reduced potential for clinically meaningful CYP2D6-mediated drug-drug interactions in vitro, though confirmation in hepatocyte or in vivo models remains necessary.

CYP450 inhibition drug metabolism hepatotoxicity drug-drug interaction

Comparative Aldose Reductase Inhibition: 6-Fluoroflavone Baseline Establishes Reference Potency for A-Ring Fluorinated Flavones

The structurally related analog 6-fluoroflavone (CAS 1218-82-2), which lacks the 2'-fluoro substituent present on the target compound, exhibits an IC50 of 16.1 μM against human recombinant aldose reductase (rAR) . This value establishes a critical baseline for understanding the contribution of A-ring fluorination to aldose reductase inhibition within the flavone chemotype. Within the same experimental series, 6-hydroxyflavone demonstrated superior potency (IC50 = 2.05 μM), indicating that the 6-fluoro substitution reduces inhibitory activity by approximately 7.8-fold compared to the hydroxyl analog. The target compound, 6-fluoro-2-(2-fluorophenyl)chromen-4-one, incorporates an additional fluorine atom at the 2'-position of the B-ring, a structural modification that is anticipated to further modulate aldose reductase binding affinity and selectivity based on established SAR trends for B-ring halogenated flavones.

aldose reductase diabetic complications polyol pathway flavonoid SAR

Physicochemical Differentiation: LogP and TPSA Comparison Between 6-Fluoro-2-(2-fluorophenyl)chromen-4-one and 6-Fluoroflavone

The calculated physicochemical properties of 6-fluoro-2-(2-fluorophenyl)chromen-4-one and its closest mono-fluorinated analog, 6-fluoroflavone, reveal measurable differences that impact compound handling and biological distribution . The target compound exhibits a LogP of 3.74 and a topological polar surface area (TPSA) of 30.21 Ų, whereas 6-fluoroflavone has a higher XLogP3 of 4.1 and a lower TPSA of 26.3 Ų. This differential lipophilicity profile indicates that the 2'-fluoro substitution modestly reduces overall hydrophobicity while increasing polar surface area, which may translate to altered membrane permeability, plasma protein binding, and nonspecific tissue partitioning. These differences are sufficient to affect compound behavior in cellular assays and in vivo pharmacokinetic studies, underscoring that the two compounds are not functionally interchangeable despite sharing the 6-fluorochromen-4-one core.

lipophilicity ADME drug-likeness membrane permeability

Structural Identity Verification: Spectroscopic Fingerprint Differentiation from Closely Related Fluorinated Flavones

The unambiguous identification of 6-fluoro-2-(2-fluorophenyl)chromen-4-one relies on its unique spectroscopic signature, which distinguishes it from other positional isomers and mono-fluorinated analogs [1]. Computed 13C NMR chemical shifts derived using the HOSE algorithm provide a distinctive spectral fingerprint for this specific difluorination pattern. The compound is characterized by an InChIKey of HVJWYOALFICCGN-UHFFFAOYSA-N and an exact monoisotopic mass of 258.049236 g/mol. These identifiers enable definitive confirmation of compound identity upon receipt and ensure that the procured material corresponds precisely to the intended difluorinated flavone rather than a mislabeled isomer or the more commonly available 6-fluoroflavone (InChIKey: OUYOSBQKQPUNJK-UHFFFAOYSA-N) or 2'-fluoroflavone (CAS 1645-20-1).

analytical chemistry NMR spectroscopy quality control structural elucidation

Best Research and Industrial Application Scenarios for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one (CAS 213894-65-6)


Structure-Activity Relationship (SAR) Studies of Fluorinated Flavone Derivatives for Kinase or Sirtuin Modulation

This compound serves as a critical tool for probing the impact of dual A-ring and B-ring fluorination on target engagement and selectivity within chromen-4-one-based inhibitor programs. Its CYP2D6 IC50 of 20 μM provides a defined benchmark for evaluating metabolic liability relative to less substituted analogs, while its distinct LogP (3.74) and TPSA (30.21 Ų) enable researchers to correlate physicochemical properties with cellular permeability and target occupancy in SAR campaigns [1] .

Comparative Aldose Reductase Pharmacology and Diabetic Complication Model Development

Given the established aldose reductase IC50 of 16.1 μM for the structurally related 6-fluoroflavone baseline, 6-fluoro-2-(2-fluorophenyl)chromen-4-one is positioned for head-to-head evaluation in rAR enzyme assays and cellular models of polyol pathway flux [1]. Researchers can quantify how the 2'-fluoro substitution modifies inhibitory potency, selectivity over related aldo-keto reductases, and downstream effects on sorbitol accumulation in hyperglycemic cell culture systems.

Drug Metabolism and Pharmacokinetics (DMPK) Profiling of Fluorinated Chromen-4-one Scaffolds

The compound's moderate CYP2D6 inhibition (IC50 = 20 μM) and calculated physicochemical properties (LogP 3.74, TPSA 30.21 Ų) make it suitable for inclusion in DMPK screening cascades designed to assess the metabolic stability and cytochrome P450 interaction potential of fluorinated flavone chemotypes [1] . Its differential LogP relative to 6-fluoroflavone (ΔLogP ≈ -0.36) provides a defined perturbation for investigating lipophilicity-driven effects on microsomal stability, plasma protein binding, and cell permeability in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers.

Analytical Method Development and Reference Standard Qualification

With a well-defined spectroscopic fingerprint including InChIKey HVJWYOALFICCGN-UHFFFAOYSA-N and exact mass 258.049236 g/mol, this compound can be employed as a reference standard for developing LC-MS/MS or NMR-based analytical methods to detect and quantify difluorinated flavones in complex biological matrices or synthetic reaction mixtures [1]. This is particularly valuable for quality control of custom-synthesized libraries where positional isomerism is a known synthetic challenge.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-2-(2-fluorophenyl)chromen-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.